Cas no 82619-01-0 (O-Desisopropyl-O-ethyl Cefpodoxime Proxetil)

O-Desisopropyl-O-ethyl Cefpodoxime Proxetil 化学的及び物理的性質

名前と識別子

-

- O-Desisopropyl-O-ethyl Cefpodoxime Proxetil

- CID 131667415

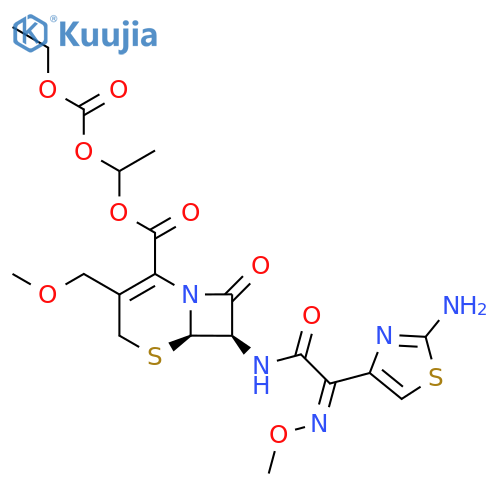

- Cefpodoxime Proxetil impurity 12/O-Desisopropyl-O-ethyl Cefpodoxime Proxetil/(RS)-1-((ethoxycarbonyl)oxy)ethyl(6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

- Cefpodoxime Proxetil Impurity 6 (Mixture of Diastereomers)

- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[(ethoxycarbonyl)oxy]ethyl ester, [6R-[6α,7β(Z)]]- (9CI)

-

- インチ: 1S/C20H25N5O9S2/c1-5-32-20(29)34-9(2)33-18(28)14-10(6-30-3)7-35-17-13(16(27)25(14)17)23-15(26)12(24-31-4)11-8-36-19(21)22-11/h8-9,13,17H,5-7H2,1-4H3,(H2,21,22)(H,23,26)/b24-12-/t9?,13-,17-/m1/s1

- InChIKey: FXDWRZAFIUUKKP-YHISKXLQSA-N

- ほほえんだ: S1CC(COC)=C(C(=O)OC(C)OC(=O)OCC)N2C([C@H]([C@@H]12)NC(/C(/C1=CSC(N)=N1)=N\OC)=O)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 14

- 重原子数: 36

- 回転可能化学結合数: 13

- 複雑さ: 947

- トポロジー分子極性表面積: 235

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- 密度みつど: 1.61±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 8.13±0.60(Predicted)

O-Desisopropyl-O-ethyl Cefpodoxime Proxetil 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Biosynth | HDA61901-10 mg |

o-Desisopropyl-o-ethyl cefpodoxime proxetil |

82619-01-0 | 10mg |

$624.00 | 2023-01-04 | ||

| Biosynth | HDA61901-1 mg |

o-Desisopropyl-o-ethyl cefpodoxime proxetil |

82619-01-0 | 1mg |

$120.00 | 2023-01-04 | ||

| TRC | D290385-50mg |

O-Desisopropyl-O-ethyl Cefpodoxime Proxetil |

82619-01-0 | 50mg |

$1568.00 | 2023-05-18 | ||

| Biosynth | HDA61901-50 mg |

o-Desisopropyl-o-ethyl cefpodoxime proxetil |

82619-01-0 | 50mg |

$1,872.00 | 2023-01-04 | ||

| Biosynth | HDA61901-5 mg |

o-Desisopropyl-o-ethyl cefpodoxime proxetil |

82619-01-0 | 5mg |

$390.00 | 2023-01-04 | ||

| TRC | D290385-100mg |

O-Desisopropyl-O-ethyl Cefpodoxime Proxetil |

82619-01-0 | 100mg |

$ 3000.00 | 2023-09-08 | ||

| TRC | D290385-5mg |

O-Desisopropyl-O-ethyl Cefpodoxime Proxetil |

82619-01-0 | 5mg |

$201.00 | 2023-05-18 | ||

| Biosynth | HDA61901-25 mg |

o-Desisopropyl-o-ethyl cefpodoxime proxetil |

82619-01-0 | 25mg |

$1,170.00 | 2023-01-04 |

O-Desisopropyl-O-ethyl Cefpodoxime Proxetil 関連文献

-

Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

O-Desisopropyl-O-ethyl Cefpodoxime Proxetilに関する追加情報

Comprehensive Overview of O-Desisopropyl-O-ethyl Cefpodoxime Proxetil (CAS No. 82619-01-0): Properties, Applications, and Industry Insights

O-Desisopropyl-O-ethyl Cefpodoxime Proxetil (CAS No. 82619-01-0) is a critical intermediate in the synthesis of cefpodoxime proxetil, a widely used third-generation cephalosporin antibiotic. This compound plays a pivotal role in pharmaceutical manufacturing, particularly in enhancing the bioavailability and stability of antibiotic formulations. With the global rise in antibiotic resistance and the demand for broad-spectrum antibiotics, understanding the properties and applications of this intermediate has become increasingly important for researchers and industry professionals.

The chemical structure of O-Desisopropyl-O-ethyl Cefpodoxime Proxetil features modified ester groups that significantly improve its pharmacokinetic profile. Recent studies highlight its importance in developing next-generation antibiotic formulations, especially in addressing challenges like drug solubility and oral absorption. As the pharmaceutical industry shifts toward more patient-centric drug delivery systems, this compound has gained attention for its potential in creating modified-release formulations.

From a manufacturing perspective, CAS No. 82619-01-0 represents a key building block in API synthesis. Its production requires stringent quality control measures to ensure compliance with pharmaceutical GMP standards. The compound's stability under various storage conditions makes it particularly valuable for global supply chains, addressing common concerns about API degradation during transportation and storage.

Recent advancements in green chemistry have also impacted the production processes for O-Desisopropyl-O-ethyl Cefpodoxime Proxetil. Manufacturers are increasingly adopting environmentally friendly synthesis routes that reduce organic solvent use while maintaining high yields. This aligns with the pharmaceutical industry's growing focus on sustainable manufacturing practices and reduced carbon footprints.

Quality specifications for 82619-01-0 typically include rigorous testing for impurities, residual solvents, and polymorphic forms. Analytical methods such as HPLC purity testing and spectroscopic characterization are essential for ensuring batch-to-batch consistency. These quality parameters are particularly crucial given the compound's role in producing life-saving antibiotic medications.

The market for cephalosporin intermediates like O-Desisopropyl-O-ethyl Cefpodoxime Proxetil continues to grow, driven by increasing global healthcare needs and the expansion of generic pharmaceutical markets. Industry analysts project steady demand growth, particularly in emerging economies where access to essential medicines remains a priority. This compound's role in producing cost-effective antibiotic formulations positions it as a strategically important material in global health initiatives.

Regulatory aspects surrounding CAS 82619-01-0 require careful consideration, particularly regarding ICH guidelines for pharmaceutical intermediates. Manufacturers must document comprehensive quality control protocols and maintain thorough regulatory documentation to meet the requirements of various health authorities worldwide. This includes detailed characterization of potential process-related impurities and demonstration of robust purification methods.

Research into novel applications of O-Desisopropyl-O-ethyl Cefpodoxime Proxetil continues to expand, with studies exploring its potential in combination therapies and targeted drug delivery systems. The compound's chemical flexibility makes it an interesting candidate for prodrug development and other pharmaceutical innovations. These developments are particularly relevant in the context of personalized medicine and precision dosing approaches.

Storage and handling recommendations for 82619-01-0 typically emphasize protection from moisture and controlled temperature conditions. Proper material storage protocols are essential to maintain the compound's stability and prevent chemical degradation. These considerations are especially important for pharmaceutical companies managing global supply chains and just-in-time manufacturing processes.

Looking forward, the significance of O-Desisopropyl-O-ethyl Cefpodoxime Proxetil in pharmaceutical development is expected to grow. As antibiotic research addresses emerging antimicrobial resistance challenges, intermediates like this will play crucial roles in developing more effective treatment options. The compound's established safety profile and well-characterized properties make it a reliable choice for pharmaceutical formulation scientists working on next-generation antibiotic therapies.

82619-01-0 (O-Desisopropyl-O-ethyl Cefpodoxime Proxetil) 関連製品

- 1823261-96-6(4-Amino-3-{pyrazolo[1,5-a]pyridin-3-yl}butanoic acid)

- 2228499-28-1((5-bromo-2,3-dimethoxyphenyl)methylhydrazine)

- 672309-96-5([1-(3-CHLORO-PHENYL)-3-PYRROLIDIN-1-YL-PROPYL]-METHYL-AMINE)

- 1186218-73-4(2-{4-(phenylsulfanyl)phenylamino}benzoic acid)

- 2171808-55-0(tert-butyl 4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylate)

- 1448050-38-1(N-(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl-4-methyl-1,2,3-thiadiazole-5-carboxamide)

- 2171767-71-6(4-5-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxybutanoic acid)

- 1049389-44-7(2,4-dichloro-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}benzamide)

- 850567-59-8(4-(3-Butylureido)phenylboronic acid, pinacol ester)

- 2228338-16-5(4-amino-4-(2-methanesulfonylphenyl)cyclohexan-1-ol)